5-Chloro-2-fluoro-3-nitropyridine
Overview
Description
5-Chloro-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-nitropyridine typically involves the fluorination and nitration of pyridine derivatives. One common method includes the diazotization of 2-amino-5-chloropyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . Another approach involves the nitration of 5-chloro-2-fluoropyridine using nitric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 5-Chloro-2-fluoro-3-aminopyridine.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
5-Chloro-2-fluoro-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects . The chlorine and fluorine atoms can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-2-fluoro-3-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to other nitropyridine derivatives . The presence of both chlorine and fluorine atoms enhances its potential for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-chloro-2-fluoro-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFYYRMUFOIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483647 | |
Record name | 5-chloro-2-fluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-16-5 | |
Record name | 5-chloro-2-fluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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